Monordene

Description

Historical Discovery and Natural Origin of Monordene

This compound was first isolated in 1953 from the fungus Monosporium bonorden mdpi.comresearchgate.netnih.govmdpi.comashpublications.orgresearchgate.net. The initial isolation was reported by P. Delmotte and J. Delmotte-Plaquee researchgate.netmdpi.com. It was also found in Monocillium nordinii researchgate.netnih.gov. The fungus Monosporium bonorden was isolated from a soil sample from the Belgian Congo mdpi.com. Since its initial discovery, radicicol (B1680498) and related resorcylic acid lactones have been reported from various fungal genera, including Ilyonectria, Aigialus, Curvularia, Lasiodiplodia, Penicillium, and Pochonia nih.govacs.org. Another source mentioned is Neocosmospora tenuicristata, from which radicicol was originally extracted as a microbial cell differentiation modulator cenmed.com. Pochonia chlamydosporia has been studied for the biosynthesis of radicicol, where the core structure is produced via iterative type I polyketide synthases wikipedia.org.

Classification within Resorcylic Acid Lactones

This compound is classified as a resorcylic acid lactone (RAL) mdpi.commdpi.comnih.govresearchgate.net. RALs are a family of benzomacrolides produced by various fungal strains through polyketide biosynthesis researchgate.netnih.gov. They are characterized by a β-resorcylic acid scaffold incorporated into a macrolactone ring mdpi.comnih.govresearchgate.net. Most RALs, including this compound, possess a 14-membered lactone ring, referred to as RAL14 nih.govnih.gov. RAL14 compounds can be further classified based on the absolute configuration at C-10'; radicicol-type RAL14s, like this compound, display a 10'R configuration nih.gov.

Overview of Initial Biological Activity Delineations

Initially, this compound was described as an antifungal antibiotic nih.govashpublications.orgresearchgate.netflybase.orgresearchgate.net. Early research also identified it as an inhibitor of tyrosine kinase ashpublications.orgflybase.orgresearchgate.netoup.com. This kinase inhibition was reported to trigger research interest in RALs mdpi.com. It was shown to inhibit signal transduction pathways associated with oncogenes such as Src and K-ras researchgate.netoup.com. Radicicol demonstrated the ability to inhibit proliferation and plasminogen activator production by vascular endothelial cells cenmed.com. Experiments suggested that radicicol reduces the intracellular level of autophosphorylation of p60v-src and other tyrosine-phosphorylated proteins by inhibiting SRC kinases cenmed.com. Additionally, it was shown to inhibit the K-ras signaling pathway, including the phosphorylation of Raf-1, MAPKK, and MAPK cenmed.com.

A significant development in the understanding of this compound's biological activity was the discovery that its actual intracellular target in mammalian cells is the Heat Shock Protein 90 (Hsp90) mdpi.comresearchgate.netwikipedia.orgoup.commedchemexpress.comeurekaselect.com. This compound binds to the N-terminal ATP-binding site of Hsp90 researchgate.netresearchgate.netoup.comeurekaselect.com. This binding disrupts the association of Hsp90 with its client proteins, leading to their destabilization and proteasomal degradation researchgate.netmedchemexpress.com. Hsp90 client proteins are involved in crucial cellular processes such as cell cycle regulation, growth, survival, apoptosis, angiogenesis, and oncogenesis wikipedia.org.

This compound has also shown activity against other targets. It inhibits the expression of Cox-2 without affecting Cox-1 expression in LPS-stimulated macrophages cenmed.com. It has been identified as an inhibitor of fat mass and obesity-associated protein (FTO) medchemexpress.com. Furthermore, radicicol has demonstrated antifungal and antimalarial activities nih.govflybase.orgmedchemexpress.com. It impairs mitochondrial replication by targeting P. falciparum topoisomerase VIB medchemexpress.com. Studies have also indicated that radicicol can inhibit archaeal DNA topoisomerase VI activities and archaeal growth oup.com.

The initial delineation of this compound's activities revealed a compound with diverse biological effects, primarily through its interaction with key proteins involved in cellular signaling and protein folding.

Initial Biological Activities of this compound

| Activity Type | Target(s) | Notes |

| Antifungal | Not specified in initial reports | Identified early on. nih.govashpublications.orgresearchgate.netflybase.orgresearchgate.net |

| Tyrosine Kinase Inhibition | v-Src, SRC kinases, K-ras signaling pathway | Involved in inhibiting signal transduction and cell proliferation. researchgate.netashpublications.orgcenmed.comresearchgate.netoup.com |

| Hsp90 Inhibition | Hsp90 (N-terminal ATP-binding site) | Leads to destabilization of Hsp90 client proteins. mdpi.comresearchgate.netwikipedia.orgoup.commedchemexpress.comeurekaselect.com |

| Inhibition of Cell Proliferation | Vascular endothelial cells | Shown to inhibit proliferation. cenmed.com |

| Modulation of Protein Expression | Cox-2 | Inhibits expression in LPS-stimulated macrophages. cenmed.com |

| Antimalarial | P. falciparum topoisomerase VIB | Impairs mitochondrial replication. medchemexpress.com |

| Inhibition of Archaeal Enzymes | DNA topoisomerase VI | Inhibits enzyme activity and archaeal growth. oup.com |

Note: This table summarizes initial findings and is not exhaustive of all known activities.

Data Table: this compound (Radicicol) Key Information

| Property | Value | Source/Note |

| PubChem CID | 6323491 cenmed.comflybase.orgnih.govciteab.commycocentral.euuni-freiburg.de | Also listed as PubChem Name Monorden. flybase.org |

| Molecular Formula | C₁₈H₁₇ClO₆ wikipedia.orgnih.govmycocentral.euuni-freiburg.de | |

| Molar Mass | 364.78 g·mol⁻¹ wikipedia.orgmycocentral.eu or 364.8 g/mol nih.gov | Also listed as Molecular weight 364.80. mycocentral.eu |

| CAS Number | 12772-57-5 cenmed.comwikipedia.orgmycocentral.eu | |

| ChEBI ID | CHEBI:556075 wikipedia.orgflybase.orgnih.govmycocentral.eu | ChEBI Name radicicol. flybase.org |

| UNII | I60EH8GECX wikipedia.orgflybase.orgnih.govmycocentral.eu |

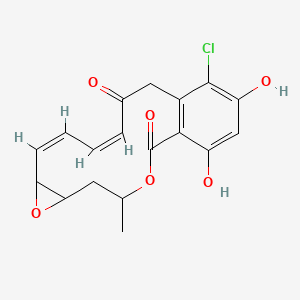

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17ClO6 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

(9Z,11Z)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |

InChI |

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2-,5-3- |

InChI Key |

WYZWZEOGROVVHK-JVLMNHKTSA-N |

Isomeric SMILES |

CC1CC2C(O2)/C=C\C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Canonical SMILES |

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Synonyms |

5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone KF58332 KF9-A monorden monordene radicicol |

Origin of Product |

United States |

Structural Characterization and Elucidation of Monordene

Macrocyclic Lactone Core Architecture

The macrocyclic ring is not a simple hydrocarbon chain; it incorporates several functional groups and points of unsaturation that influence its conformation and reactivity. These include ketone and alkene groups strategically positioned along the ring. The size and composition of this macrocyclic lactone are fundamental to its ability to bind to its biological targets. ncats.io

| Structural Feature | Description |

| Ring Size | 14-membered |

| Core Type | Macrocyclic lactone |

| Biosynthetic Origin | Polyketide |

Resorcylic Moiety Configuration

Fused to the macrocyclic lactone core is a resorcylic acid moiety. This aromatic component is a dihydroxybenzoic acid derivative and is a defining characteristic of this class of natural products. nih.govdrugbank.com The resorcylic acid portion of Monordene contains two hydroxyl groups and is also substituted with a chlorine atom, a feature introduced during its biosynthesis by a halogenase enzyme. nih.govasm.org

The specific arrangement and electronic nature of the substituents on the resorcylic ring are vital for the molecule's interaction with target proteins. The phenolic hydroxyl groups, in particular, are often involved in hydrogen bonding interactions within the binding pocket of its targets.

| Moiety | Key Substituents |

| Resorcylic Acid | Two hydroxyl (-OH) groups |

| One chlorine (-Cl) atom |

Identification of Key Structural Features for Bioactivity

The biological activity of this compound, primarily its ability to inhibit Heat Shock Protein 90 (Hsp90), is intrinsically linked to its specific structural features. wikipedia.orgnih.govncats.io Structure-activity relationship studies have highlighted several key components crucial for its inhibitory function.

The resorcylic acid ring, with its hydroxyl and chloro substituents, is essential for binding to the ATP-binding pocket of Hsp90. ncats.io The geometry of the macrocyclic lactone, including the presence of an epoxide and conjugated double bonds, also plays a significant role in orienting the molecule correctly within the binding site. wikipedia.orgresearchgate.net The ketone functional group on the macrocycle is another critical interaction point. Alterations to any of these features can lead to a significant loss of biological activity.

Key Features for Hsp90 Inhibition:

Resorcylic acid moiety: Essential for binding affinity.

Phenolic hydroxyl groups: Form critical hydrogen bonds.

Epoxide and conjugated system: Contributes to the structural rigidity and electronic properties. wikipedia.org

Stereochemical Assignments and Conformational Analysis

This compound possesses several stereogenic centers, and its specific three-dimensional arrangement is critical for its biological function. The absolute configuration of these stereocenters has been determined through detailed spectroscopic analysis and total synthesis. The IUPAC name for Radicicol (B1680498) (this compound) specifies the stereochemistry at these chiral centers: (1aR,2E,4E,14R,15aR)-8-Chloro-9,11-dihydroxy-14-methyl-1a,14,15,15a-tetrahydro-6H-oxireno[e] nih.govbenzoxacyclotetradecine-6,12(7H)-dione. wikipedia.org

| Stereocenter | Configuration |

| 1a | R |

| 14 | R |

| 15a | R |

| 2,3 double bond | E |

| 4,5 double bond | E |

Biosynthetic Pathways of Monordene

Fungal Production Sources of Monordene

The primary fungal source of this compound (radicicol) is Pochonia chlamydosporia. nih.govresearchgate.netasm.org This fungus is known for producing a variety of secondary metabolites, including several resorcylic acid lactones. researchgate.netfrontiersin.org Research has also identified the endophytic fungus Chaetomium chiversii as a producer of radicicol (B1680498). researchgate.net

Below is a table summarizing the fungal sources of this compound.

| Fungal Species | Compound Produced | Reference |

| Pochonia chlamydosporia | Radicicol (this compound) | nih.govasm.org |

| Chaetomium chiversii | Radicicol (this compound) | researchgate.net |

Polyketide Synthase (PKS) Involvement in this compound Biosynthesis

The biosynthesis of the this compound carbon skeleton is a collaborative effort between two distinct Type I iterative polyketide synthases (IPKSs). nih.govnih.gov This dual PKS system is a characteristic feature of the biosynthesis of many resorcylic acid lactones. nih.gov

The two PKSs involved in this compound biosynthesis in Pochonia chlamydosporia are:

Rdc5: A highly reducing IPKS. nih.govnih.gov

Rdc1: A non-reducing IPKS. nih.govnih.gov

The synthesis of the polyketide chain begins with Rdc5, which is responsible for producing a reduced pentaketide (B10854585). nih.gov This intermediate is then transferred to Rdc1, which carries out four additional rounds of polyketide elongation without reduction, ultimately forming the complete polyketide backbone. nih.gov The earliest resorcylic acid lactone intermediate in this pathway has been identified as (R)-monocillin II. nih.govnih.gov

The table below outlines the key PKS enzymes and their roles in this compound biosynthesis.

| PKS Enzyme | Type | Function in this compound Biosynthesis | Reference |

| Rdc5 | Highly reducing iterative PKS | Synthesizes the initial reduced pentaketide intermediate. | nih.govnih.gov |

| Rdc1 | Non-reducing iterative PKS | Extends the pentaketide intermediate with four additional ketide units to form the polyketide backbone of (R)-monocillin II. | nih.govnih.gov |

Post-PKS Modifications and Enzymatic Steps

Following the construction of the initial polyketide scaffold by the PKS enzymes, a series of post-PKS modifications are necessary to convert (R)-monocillin II into the final this compound molecule. These tailoring reactions are catalyzed by specific enzymes encoded within the this compound biosynthetic gene cluster.

Key post-PKS modification steps include:

Chlorination: A crucial step in the biosynthesis of this compound is the chlorination of the resorcylate core. nih.gov This reaction is catalyzed by a flavin-dependent halogenase, Rdc2. nih.govnih.gov Inactivation of the homologous halogenase gene (RadH) in Chaetomium chiversii resulted in the accumulation of dechloro-radicicol, also known as monocillin I. researchgate.netnih.gov

Epoxidation: Another significant modification is the formation of an epoxide ring. This is presumed to be carried out by a cytochrome P450 monooxygenase. asm.org Studies involving the inactivation of a cytochrome P450 epoxidase in Chaetomium chiversii led to the production of pochonin D, a deepoxy-dihydro analog of radicicol. researchgate.net

The following table details the post-PKS modification enzymes and their functions.

| Enzyme | Enzyme Class | Function in this compound Biosynthesis | Reference |

| Rdc2 | Flavin-dependent halogenase | Catalyzes the chlorination of the resorcylate core. | nih.govnih.gov |

| Putative Cytochrome P450 | Monooxygenase | Presumed to catalyze the epoxidation of the molecule. | asm.orgresearchgate.net |

Genetic Determinants of this compound Biosynthesis

The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC). asm.org The identification and characterization of this gene cluster in Pochonia chlamydosporia and Chaetomium chiversii have provided significant insights into the genetic basis of this compound production. asm.orgresearchgate.net

The this compound (radicicol) gene cluster contains the genes encoding the core biosynthetic machinery as well as the enzymes responsible for post-PKS modifications. Key genes within this cluster include:

rdc5 : Encodes the highly reducing iterative polyketide synthase. nih.gov

rdc1 : Encodes the non-reducing iterative polyketide synthase. nih.gov

rdc2 : Encodes the flavin-dependent halogenase responsible for chlorination. nih.gov

Cytochrome P450 gene : A gene encoding a putative cytochrome P450 epoxidase is also present in the cluster. asm.orgresearchgate.net

Regulator gene : The cluster also contains a putative cluster-specific regulator, the inactivation of which abolishes radicicol production. researchgate.net

The table below summarizes the key genes in the this compound biosynthetic gene cluster.

| Gene | Encoded Protein | Function | Reference |

| rdc5 | Rdc5 | Highly reducing iterative polyketide synthase | nih.gov |

| rdc1 | Rdc1 | Non-reducing iterative polyketide synthase | nih.gov |

| rdc2 | Rdc2 | Flavin-dependent halogenase | nih.gov |

| Cytochrome P450 gene | Cytochrome P450 epoxidase | Epoxidation | asm.orgresearchgate.net |

| Putative regulator gene | Transcriptional regulator | Regulation of gene expression within the cluster | researchgate.net |

Table of Compounds Mentioned

Synthetic Methodologies for Monordene and Its Derivatives

Total Synthesis Strategies of Monordene

The total synthesis of this compound involves constructing the entire molecule from simpler precursors through a series of chemical reactions. Due to its structural complexity, particularly the macrocyclic ring and multiple stereocenters, developing efficient and stereoselective total synthesis routes has been a significant challenge and a driving force for methodological innovation.

Early Synthetic Routes and Methodological Advancements

The first total synthesis of radicicol (B1680498) (this compound) was reported by Lett and Lampilas in 1992. researchgate.net, acs.org This pioneering work established the initial chemical strategies for assembling the complex macrolactone core and incorporating the characteristic functional groups. Subsequent research aimed to develop more efficient, convergent, and stereoselective routes to access this compound and facilitate the synthesis of analogs. Methodological advancements in these early and later syntheses often focused on the formation of the macrocyclic ring and the precise installation of stereochemistry and labile functional groups like the epoxide and the conjugated dienone. acs.org, acs.org

Convergent and Divergent Synthetic Approaches

Both convergent and divergent synthetic strategies have been applied in the context of this compound and related compounds. Convergent synthesis involves synthesizing several key fragments independently and then coupling them in a final sequence to form the target molecule. This approach can be highly efficient, particularly for complex structures, as it allows for parallel synthesis of fragments and reduces the number of steps in the longest linear sequence. Danishefsky's group, for instance, employed a convergent total synthesis approach that was instrumental in the discovery of cycloproparadicicol (B1244695), a promising analog. thieme-connect.com A concise, stereospecific synthesis of radicicol dimethyl ether has also been achieved using a convergent three-stage assembly strategy, featuring ring-forming olefin metathesis as a key step for macrolide formation. acs.org

Divergent synthesis, conversely, starts from a common intermediate and branches out to synthesize a library of related compounds. While the search results primarily highlight convergent strategies for constructing the core this compound structure, the broader synthetic programs targeting the radicicol system and its analogs for structure-activity relationship (SAR) analysis inherently involve divergent aspects, exploring variations around the core scaffold acs.org. Polymer-assisted synthesis, as reported by Winssinger's group, can also lend itself to the divergent creation of analogs by facilitating parallel modifications on a solid support researchgate.net, nih.gov.

Challenges and Innovations in Macrocyclization

Macrocyclization, the formation of the large ring structure in this compound, presents significant synthetic challenges. These challenges stem from the entropic cost of bringing the ends of a linear precursor into proximity for bond formation, as well as potential issues with competing intermolecular reactions and the need to control the conformation and stereochemistry of the resulting large ring. taylorandfrancis.com, acs.org Innovations in overcoming these challenges in this compound synthesis have included the successful application of ring-closing metathesis (RCM) as a key step for macrolide formation. acs.org, acs.org This powerful reaction allows for the formation of carbon-carbon double bonds within a ring structure, providing an efficient route to macrocycles. Other strategies, such as intramolecular esterification (macrolactonization), have also been employed, requiring careful control of reaction conditions to favor the desired intramolecular cyclization over polymerization.

Semi-Synthetic Approaches to this compound Analogs

Given that this compound is a natural product, semi-synthetic approaches offer an alternative route to obtain analogs. This involves using this compound (or a closely related naturally occurring precursor like monocillin II) as a starting material and performing chemical modifications to alter its structure. nih.gov, frontiersin.org Semi-synthesis is particularly valuable for generating a series of analogs to explore the impact of specific structural changes on biological activity and physicochemical properties. Due to the chemical instability of this compound's epoxide and conjugated dienone moieties, which limit its in vivo activity, semi-synthetic efforts have focused on creating more stable derivatives. taylorandfrancis.com, nih.gov Examples of semi-synthetic analogs include cycloproparadicicol, synthesized from this compound and cyclopropane (B1198618) to replace the labile epoxide, and various halohydrin and oxime derivatives. thieme-connect.com, frontiersin.org, researchgate.net These modifications aim to improve metabolic stability and reduce nonspecific toxicity while retaining or enhancing desired biological activity. taylorandfrancis.com, frontiersin.org

Chemical Derivatization and Functionalization Techniques

Chemical derivatization and functionalization techniques are central to both total synthesis and semi-synthesis of this compound and its analogs. These techniques allow for the introduction, removal, or modification of functional groups to build the molecular scaffold, control stereochemistry, and tune the properties of the final compounds. For this compound, specific functionalization targets include the hydroxyl groups on the resorcylic acid core, the ketone group, the epoxide, and the double bonds in the dienone system. Techniques applied in the synthesis of this compound and its derivatives, as implied by the structural features and reported analogs, would include:

Oxime Formation: The ketone group at the C2' position of monocillin II, a biosynthetic precursor and potential synthetic intermediate, has been explored as a handle for oxime formation, leading to more stable derivatives. nih.gov, frontiersin.org, researchgate.net

Halogenation: While discussed in the biosynthesis, chemical halogenation of the aromatic ring is a standard technique that would be employed in total synthesis or potentially semi-synthesis if a non-chlorinated precursor was used. wikipedia.org, nih.gov, nih.gov

Epoxidation/Epoxide Modification: The formation of the epoxide is a crucial step in the synthesis. Strategies to introduce this feature stereoselectively are necessary in total synthesis. In semi-synthesis, the epoxide can be modified or replaced, as seen with the cyclopropanation to form cycloproparadicicol, enhancing stability. taylorandfrancis.com, thieme-connect.com

Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the resorcylic acid core can be protected or functionalized using various etherification or esterification techniques during synthesis.

Modification of the Dienone System: The conjugated dienone is susceptible to Michael addition taylorandfrancis.com. Modifications to this system in analogs aim to improve stability.

These techniques, applied strategically, enable the precise construction and modification of the this compound scaffold.

Development of this compound-Based Molecular Scaffolds

The core structure of this compound, the resorcylic acid lactone, serves as a valuable molecular scaffold for the design and synthesis of new compounds, particularly in the search for Hsp90 inhibitors. nih.gov, taylorandfrancis.com, mdpi.com, acs.org The scaffold approach in drug discovery involves using a known active molecule's core structure as a starting point for designing a library of related compounds with varied substituents. researchgate.net, nih.gov, acs.org

This compound's ability to bind to the ATP-binding pocket of Hsp90 makes its scaffold particularly relevant for developing targeted therapies. nih.gov, oup.com, mdpi.com, acs.org The resorcinol (B1680541) ring within the this compound structure has been identified as a key pharmacophore, contributing to its interaction with biological targets. scispace.com The development of this compound-based molecular scaffolds involves synthesizing analogs that retain the essential structural features for binding while incorporating modifications to improve properties such as stability, potency, selectivity, and pharmacokinetic profiles. Examples like cycloproparadicicol and various oxime and macrolactam derivatives represent the exploration of the this compound scaffold to generate compounds with enhanced therapeutic potential. taylorandfrancis.com, thieme-connect.com, rsc.org, frontiersin.org, acs.org, nih.gov, researchgate.net This ongoing research highlights the importance of the this compound scaffold in inspiring the design of novel inhibitors.

Mechanistic Investigations of Monordene S Biological Activities

Heat Shock Protein 90 (Hsp90) Inhibition by Monordene

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the folding and stability of a diverse range of client proteins involved in critical cellular processes, including signal transduction, cell cycle regulation, and protein degradation. frontiersin.orgnih.govembopress.orgnih.govucsf.edu this compound functions as an inhibitor of Hsp90. frontiersin.orgresearchgate.net

Interaction with the Hsp90 ATP-Binding Pocket

Hsp90 function is ATP-dependent, involving a conformational cycle driven by ATP binding and hydrolysis at its N-terminal domain. embopress.orgucsf.eduembopress.org Structural and biochemical studies have identified a specific adenine (B156593) nucleotide binding site in the N-terminal domain of Hsp90 that is homologous to the ATP-binding site of DNA gyrase B. embopress.orgrcsb.orgnih.gov this compound, like other Hsp90 inhibitors such as geldanamycin, binds to this ATP-binding pocket. embopress.orgnih.gov This interaction is competitive with ATP binding, thereby disrupting the Hsp90 ATPase cycle, which is essential for its chaperone activity. embopress.orgembopress.org

Differential Binding Specificity (e.g., Hsp90 vs. Grp94)

The Hsp90 family includes several paralogs, such as the cytosolic Hsp90 and the endoplasmic reticulum resident Grp94 (also known as GP96). nih.govnih.govfrontiersin.org While the ATP-binding sites across Hsp90 paralogs share significant homology, leading to similar binding affinities for many compounds, structural differences exist that can influence inhibitor specificity. nih.govbiorxiv.org this compound has been reported to bind more strongly to Hsp90 than to Grp94 (Gp96), exhibiting nanomolar affinity for Hsp90. biolinks.co.jp This differential binding specificity suggests that subtle variations in the ATP-binding pocket or adjacent regions between Hsp90 and Grp94 can influence the binding of certain inhibitors. biorxiv.org

Impact on Hsp90 Client Protein Stability and Function

Hsp90 stabilizes and facilitates the maturation of a specific set of client proteins, many of which are involved in crucial signaling pathways. nih.govucsf.edubiorxiv.org By inhibiting Hsp90's chaperone activity through binding to the ATP-binding pocket, this compound disrupts the proper folding and stability of these client proteins. nih.govbiorxiv.org This often leads to the destabilization and subsequent degradation of Hsp90 client proteins via the proteasomal pathway. cymitquimica.comresearchgate.net The impact on client protein function is a key downstream effect of Hsp90 inhibition by compounds like this compound. For example, inhibition of Hsp90 can lead to lower stability of proteins like the catalytic calcineurin subunit PPP3CA, followed by its degradation. researchgate.net

Modulation of Cellular Chaperone Systems

Cellular protein homeostasis is maintained by a complex network of chaperone systems, including Hsp70, Hsp60 (chaperonins), and Hsp90, which cooperate to ensure proper protein folding and prevent aggregation. nih.govlaskerfoundation.orgmpg.defrontiersin.orgwikipedia.org Hsp90 interacts with and is regulated by various cochaperones that assist in client loading, processing, and release. ucsf.edubiorxiv.orgucl.ac.uknih.gov Inhibition of Hsp90 by this compound can impact the broader cellular chaperone network. While the precise mechanisms of this compound's modulation of other chaperone systems are not extensively detailed in the provided information, Hsp90 inhibition can indirectly affect the demand on other chaperones as destabilized client proteins may become substrates for alternative folding or degradation pathways. nih.govfrontiersin.org The Hsp70 system, for instance, often acts upstream of Hsp90 in the folding pathway, binding to unfolded or partially folded proteins before they are transferred to Hsp90 for final maturation. nih.govlaskerfoundation.orgmpg.de

Influence of this compound on Cellular Signaling Pathways

Beyond its direct interaction with Hsp90, this compound can influence various cellular signaling pathways, primarily as a consequence of Hsp90 inhibition and the subsequent impact on Hsp90 client proteins, many of which are key signaling molecules.

Repression of Estrogen Receptor Transcriptional Activity

The Estrogen Receptor (ER) is a nuclear hormone receptor that plays a critical role in regulating gene expression in response to estrogen, influencing cellular proliferation and differentiation. uniprot.orgbmbreports.org ER is a known client protein of Hsp90, which is essential for its proper folding, stability, and function, including its ability to bind to estrogen response elements (EREs) and activate transcription. uniprot.orgbmbreports.orgnih.gov Inhibition of Hsp90 by this compound can lead to the destabilization and reduced activity of the Estrogen Receptor. This can result in the repression of estrogen receptor transcriptional activity, thereby affecting the expression of genes regulated by estrogen. uniprot.orgbmbreports.orgnih.gov This effect is a significant aspect of this compound's influence on cellular signaling, particularly in contexts where ER signaling is prominent.

Inhibition of Ras-Raf-MAPK Signaling Cascade

The Ras-Raf-MAPK pathway is a fundamental signaling cascade involved in regulating cell proliferation, differentiation, and survival. e-jlc.orgesmed.org Aberrant activation of this pathway is frequently observed in numerous cancers. e-jlc.orgesmed.orgfrontiersin.org Research indicates that this compound can inhibit this cascade. While the precise, detailed mechanism of this compound's interaction with each component of the Ras-Raf-MAPK pathway requires further extensive investigation specifically on this compound, related studies on pathway inhibition highlight the critical roles of Ras, Raf kinases, and MEK in this cascade. esmed.orgnih.govaging-us.com Inhibition at different points within this pathway can impact downstream signaling and cellular outcomes. esmed.orgnih.gov

Inhibition of Epidermal Growth Factor Receptor (EGFR) Trafficking and Activation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a significant role in cell growth, proliferation, and differentiation. biorxiv.orgwikipedia.org Its dysregulation is implicated in various cancers. wikipedia.org EGFR activation typically involves ligand binding, dimerization, and autophosphorylation, followed by internalization and trafficking. wikipedia.orgnih.gov Studies on related compounds, such as monensin, have demonstrated the ability to inhibit EGFR activation and trafficking, leading to synergistic cytotoxicity in combination with EGFR inhibitors. researchgate.netnih.gov This inhibition can affect the receptor's movement within the cell and its ability to signal. biorxiv.orgnih.gov While direct, detailed studies on this compound's specific effects on EGFR trafficking and activation are limited in the provided context, the known inhibitory activities of related compounds on this receptor pathway suggest a potential area of investigation for this compound.

Suppression of Downstream Signaling Pathways (e.g., pAKT, pERK)

Activation of upstream signaling cascades like the Ras-Raf-MAPK pathway and EGFR signaling leads to the phosphorylation and activation of downstream effector proteins such as AKT (also known as protein kinase B) and ERK (extracellular signal-regulated kinase). aging-us.comnih.gov These phosphorylated forms, pAKT and pERK, are key mediators of pro-survival and proliferative signals. aging-us.comnih.gov Suppression of these downstream phosphorylation events indicates an inhibitory effect on the upstream pathways. Research on various inhibitors targeting pathways upstream of AKT and ERK has shown reduced levels of pAKT and pERK, correlating with decreased cell growth and increased apoptosis. nih.gov While specific data detailing this compound's direct suppression of pAKT and pERK levels is not explicitly provided in the search results, the general mechanisms of pathway inhibition suggest that if this compound effectively inhibits upstream signaling, a subsequent reduction in the phosphorylation of these downstream targets would be expected.

Targeted Molecular Interactions of this compound

This compound's biological activities are mediated through its direct interactions with specific protein targets within the cell.

Covalent Binding to Peroxiredoxin 1 (PRDX1)

Peroxiredoxin 1 (PRDX1) is a ubiquitous thiol-specific peroxidase involved in detoxifying reactive oxygen species and regulating hydrogen peroxide-mediated signaling. researchgate.netuniprot.org It plays a role in cell protection against oxidative stress and is implicated in cancer progression. nih.govacs.orgresearchgate.netoncotarget.com Studies have shown that compounds structurally related to this compound, such as pochonin D (PoD), can covalently bind to PRDX1. nih.govacs.org This covalent binding often occurs via an α,β-unsaturated ketone moiety reacting with cysteine residues in the protein. nih.govacs.org Specifically, Cysteine-173 has been identified as a significant covalent binding site for pochonin D on PRDX1. nih.govacs.org Given the structural similarities and the presence of the α,β-unsaturated ketone in this compound, it is plausible that this compound also interacts covalently with PRDX1, potentially at similar cysteine residues. This interaction can inhibit PRDX1 enzymatic activity and influence downstream cellular processes. nih.govacs.org

Table 1: Pochonin D Covalent Binding Scores to PRDX1 Cysteine Residues nih.gov

| PRDX1 Cysteine Residue | Binding Score (kcal/mol) |

| Cys52 | -5.419 |

| Cys71 | -2.551 |

| Cys83 | -1.917 |

| Cys173 | -4.017 |

Note: These data are for pochonin D, a related compound with a similar reactive moiety to this compound.

Binding to Homologs (e.g., Yeast Hsp90, E. coli HtpG, Trap-1)

This compound has been shown to bind to heat shock protein 90 (Hsp90) and its homologs in different organisms. biolinks.co.jpnih.gov Hsp90 is a molecular chaperone that assists in the folding and stability of a wide range of client proteins, many of which are involved in cell growth and survival pathways. biolinks.co.jpbiorxiv.org this compound binds strongly to human Hsp90 with nanomolar affinity. biolinks.co.jp It also exhibits binding to homologs such as yeast Hsp90, E. coli HtpG, and Tumor necrosis factor receptor-associated protein 1 (TRAP-1). biolinks.co.jp Yeast Hsp90 is an essential chaperone in eukaryotes, involved in the maturation of client proteins. biorxiv.org E. coli HtpG is the bacterial homolog of Hsp90 and plays a role in protein homeostasis, although its precise mechanism and substrates are still being elucidated. frontiersin.orgmdpi.com TRAP-1 is a mitochondrial Hsp90 paralog that has functions diverging from other Hsp90s and is more closely related to bacterial HtpG. nih.gov TRAP-1 is involved in regulating mitochondrial respiration and promoting mitochondrial homeostasis. nih.gov The ability of this compound to bind to these homologs across different species highlights its interaction with a conserved protein family involved in crucial cellular processes.

Table 2: this compound Binding to Hsp90 and Homologs biolinks.co.jp

| Target | Organism | Affinity |

| Hsp90 | Human | Nanomolar |

| Hsp90 | Yeast | Binds |

| HtpG | E. coli | Binds |

| TRAP-1 | Human | Binds |

Antifungal Mechanisms of Action of this compound

This compound has been identified as an antifungal macrolactone antibiotic. nih.govbiolinks.co.jp While the specific, detailed mechanism of action of this compound itself is not extensively described in the provided search results, related studies on other monoterpenes offer insights into potential mechanisms that might be involved.

Research on other monoterpenes, such as carvacrol (B1668589) and thymol, has shown their antifungal activities are often linked to their hydrophobic nature, allowing them to interact with and disturb fungal cell membrane integrity, leading to increased permeability. scielo.brscielo.br Some monoterpenes may also affect the fungal cell wall. scielo.br Studies have indicated that certain monoterpenes, like citral (B94496) and geraniol, show affinity for ergosterol, a key component of fungal cell membranes, suggesting that membrane destabilization is a mechanism of action. scielo.brresearchgate.net This interaction can lead to changes in membrane function and ultimately antifungal activity. scielo.br

Furthermore, some monoterpenes have been observed to induce conidial death by disturbing the cell membrane, increasing intracellular reactive oxygen species (ROS) levels, and reducing mitochondrial membrane potential in fungi like Botrytis cinerea. scielo.br Similarly, isoespintanol, another monoterpene, has been shown to cause damage to the plasma membrane and induce intracellular ROS production in Candida tropicalis, leading to cell death. mdpi.com

Given that this compound is a macrolactone antibiotic with antifungal activity, it is plausible that its mechanism of action could involve similar interactions with fungal cell membranes or other vital cellular processes, potentially including the generation of oxidative stress or disruption of mitochondrial function, although specific data for this compound were not found in the provided results.

Anti-Angiogenic Activity Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. frontiersin.orgwikipedia.orgmednexus.org Inhibiting angiogenesis is a therapeutic strategy for diseases like cancer and macular degeneration. wikipedia.org The process is regulated by a balance of pro-angiogenic and anti-angiogenic factors, with the vascular endothelial growth factor (VEGF) pathway being a key mediator in tumor angiogenesis. frontiersin.orgwikipedia.orgmednexus.org Anti-angiogenic therapies often target this pathway, for instance, by inhibiting VEGF or its receptors. wikipedia.orgnih.gov

The provided search results mention this compound as a macrolide antibiotic with antimalarial activity and an affinity for HSP90. biolinks.co.jp While HSP90 inhibitors have been investigated for their potential in various therapeutic areas, including cancer, the direct link between this compound's interaction with HSP90 and a specific anti-angiogenic mechanism is not explicitly detailed in the search results.

However, some research suggests that the cytotoxicity of certain compounds, such as pochonin D (PoD), a natural resorcylic acid lactone, in cancer cells is dependent on specific structural features like an α,β-unsaturated ketone moiety. acs.orgnih.gov this compound E, a derivative lacking this functional group, showed lower effects on cancer cell proliferation compared to PoD, suggesting the importance of this moiety for cytotoxicity. acs.orgnih.gov While this study focuses on cytotoxicity and a potential mechanism involving targeting PRDX1 and inducing cuproptosis, it highlights how structural differences in related compounds can influence biological activity. acs.orgnih.gov

Structure Activity Relationship Sar Studies of Monordene and Analogs

Elucidation of Pharmacophoric Elements in Monordene

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For this compound, the core pharmacophoric elements are believed to consist of a specific combination of its carbocyclic ring system, the α,β-unsaturated ketone, and the spatial orientation of its substituents. While specific studies pinpointing the exact pharmacophore of this compound are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that the relative positioning of hydrogen bond donors and acceptors, hydrophobic regions, and electrophilic centers are crucial for its interaction with biological targets. The rigid carbocyclic framework of this compound likely serves as a scaffold, holding these key features in an optimal conformation for binding to its target proteins.

Role of the α,β-Unsaturated Ketone Moiety in Cytotoxicity

A recurring and critical feature in the SAR of many cytotoxic natural products is the presence of an α,β-unsaturated ketone moiety. This functional group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues in proteins. This irreversible interaction can lead to the inhibition of enzyme function and the disruption of cellular pathways, ultimately resulting in cytotoxicity.

In the context of this compound, the α,β-unsaturated ketone is considered a pivotal element for its biological activity. The electrophilic β-carbon of this system is susceptible to nucleophilic attack from biological macromolecules, leading to the formation of a stable covalent adduct. This mechanism of action is a common theme among various classes of bioactive compounds and is often associated with their potent cytotoxic effects. The reactivity of the Michael acceptor can be modulated by the electronic and steric environment surrounding the α,β-unsaturated system, providing an avenue for the design of analogs with tailored reactivity and selectivity.

Impact of Substituent Modifications on Biological Activity

Table 1: Postulated Impact of Substituent Modifications on the Biological Activity of this compound Analogs

| Modification Site | Type of Modification | Postulated Effect on Activity | Rationale |

| Aromatic Ring | Introduction of electron-withdrawing groups | Potential increase in cytotoxicity | Enhances the electrophilicity of the α,β-unsaturated ketone, increasing its reactivity as a Michael acceptor. |

| Aromatic Ring | Introduction of electron-donating groups | Potential decrease in cytotoxicity | Reduces the electrophilicity of the α,β-unsaturated ketone. |

| Carbocyclic Core | Alterations in stereochemistry | Significant impact on activity | Stereochemistry is crucial for the precise three-dimensional arrangement of functional groups required for target binding. Changes in stereocenters can lead to a loss of complementarity with the binding site. nih.govnih.govresearchgate.net |

| Side Chains | Variation in length and bulk | Modulated activity and selectivity | Can influence solubility, membrane permeability, and steric interactions within the target's binding pocket. |

Design Principles for Enhanced Target Selectivity

A major challenge in the development of cytotoxic agents for therapeutic use is achieving selectivity for cancer cells over healthy cells. The design of this compound analogs with enhanced target selectivity would likely focus on exploiting the differences between normal and cancerous tissues.

One approach is to modify the molecule to improve its affinity for a specific protein that is overexpressed or mutated in cancer cells. This could involve tailoring the substituents to create more specific non-covalent interactions, such as hydrogen bonds or hydrophobic interactions, with the target's binding site.

Another strategy is to modulate the reactivity of the α,β-unsaturated ketone. While essential for activity, excessive reactivity can lead to off-target effects and toxicity. Fine-tuning the electronic properties of the molecule can help to create an analog that is sufficiently reactive to bind to its intended target but less prone to indiscriminate reactions with other biological nucleophiles.

Computational Methods in this compound SAR Analysis

In the absence of extensive empirical data, computational methods can provide valuable insights into the SAR of this compound. These in silico techniques can be used to model the interactions of this compound and its analogs with potential biological targets and to predict their biological activity.

Table 2: Application of Computational Methods in the SAR Analysis of this compound

| Computational Method | Application in this compound SAR | Potential Insights |

| Molecular Docking | Predicting the binding mode and affinity of this compound analogs to target proteins. | Identification of key amino acid residues involved in binding and the preferred conformation of the ligand. mdpi.comjbiochemtech.comresearchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the structural features of this compound analogs with their biological activity. | Prediction of the activity of novel, unsynthesized analogs and identification of the most important molecular descriptors for activity. |

| Pharmacophore Modeling | Identifying the three-dimensional arrangement of essential features required for biological activity. | Guiding the design of new analogs that fit the pharmacophore model and are more likely to be active. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-protein complex over time. | Understanding the stability of the binding interaction and the conformational changes that may occur upon binding. researchgate.net |

These computational approaches, when used in conjunction with synthetic chemistry and biological testing, can significantly accelerate the process of understanding the SAR of this compound and aid in the rational design of more effective and selective analogs.

Pharmacokinetic and Metabolic Research on Monordene

In Vivo Metabolic Transformation of Monordene

Detailed studies on the specific in vivo metabolic transformation pathways of this compound are limited in publicly available research. However, it is well-established that the compound is highly unstable in biological systems. nih.govtaylorandfrancis.com This instability is a primary factor contributing to its lack of in vivo efficacy. researchgate.netaacrjournals.org The chemical structure of this compound contains several reactive moieties, including an α, β, γ, δ-unsaturated ketone and an allylic epoxide. researchgate.netnih.gov These groups are susceptible to rapid inactivation through mechanisms such as Michael addition and reactions with thiol-containing molecules, like glutathione, which are abundant in the body. nih.gov This inherent reactivity leads to a rapid transformation of the parent compound into other molecular forms upon administration.

Identification of Inactive Metabolites

While specific inactive metabolites of this compound have not been extensively characterized in the provided research, the focus has been on the products of its instability. The metabolic breakdown of this compound is understood to render it inactive. researchgate.net For instance, inactivation of a cytochrome P450 epoxidase involved in its biosynthesis results in pochonin D, a deepoxy-dihydro analog, while inactivation of a halogenase yields dechloro-radicicol (monocillin I). nih.gov Although these are biosynthetic precursors, they indicate that modifications to the epoxide and chloro groups significantly alter the molecule. It can be inferred that in vivo metabolic processes targeting the reactive epoxide and dienone structures would lead to metabolites that no longer possess the conformational and electronic properties required for binding to Hsp90 and exerting a therapeutic effect. The resulting metabolites are considered inactive because they lack the pharmacological activity of the parent compound. creative-proteomics.com

Implications of Metabolic Instability for Preclinical Development

The profound metabolic instability of this compound has significant negative implications for its preclinical development. nih.gov Despite demonstrating high potency in in vitro assays, this does not translate to in vivo efficacy. researchgate.net The rapid degradation of the compound in animal models means that therapeutically relevant concentrations are not maintained for a sufficient duration to achieve a desired pharmacological effect. taylorandfrancis.comaacrjournals.org This poor in vivo performance has largely precluded this compound itself from being a viable candidate for further clinical development. taylorandfrancis.com Consequently, the focus of preclinical research has shifted away from this compound and towards the development of more stable analogs. researchgate.net

Strategies for Improving Metabolic Stability and Biodistribution

Recognizing the therapeutic potential of targeting Hsp90, extensive research has been dedicated to overcoming the metabolic instability of this compound. The primary strategy has been the synthesis of derivatives and analogues that modify the chemically reactive parts of the molecule to enhance stability while retaining biological activity. nih.govpressbooks.pub

Key strategies include:

Modification of the Ketone Group: The creation of oxime derivatives has been a particularly successful approach. For example, the radicicol (B1680498) oxime derivative KF25706 demonstrated significant in vivo antitumor activity in animal models, a feat not achieved by the parent compound. aacrjournals.orgnih.gov This modification improves the stability of the molecule, allowing it to maintain its therapeutic concentration for longer.

Addressing the Epoxide and Dienone Systems: Chemical modifications aimed at reducing the reactivity of the allylic epoxide and the α, β, γ, δ-unsaturated ketone are crucial. nih.gov This can involve strategies like cyclization or the introduction of different functional groups to block metabolic soft spots. pharmafocusasia.comresearchgate.net

The development of these more stable analogues has allowed for the promising therapeutic concept of Hsp90 inhibition, initially demonstrated by this compound, to be carried forward in preclinical and potentially clinical settings.

Advanced Research Methodologies in Monordene Studies

High-Throughput Screening (HTS) Applications in Monordene Research

High-Throughput Screening (HTS) is a widely used approach in drug discovery that allows for the rapid screening of large libraries of compounds against a specific biological target or phenotypic assay. prinsesmaximacentrum.nl, medinadiscovery.com, nih.gov, researchgate.net In the context of this compound research, HTS can be applied to identify novel targets modulated by this compound or to discover new compounds with similar or synergistic activity. HTS platforms are highly automated and can perform a variety of assays, including cell viability and target-based screens. prinsesmaximacentrum.nl, medinadiscovery.com This allows researchers to efficiently assess the effects of this compound or related compounds on a large scale, accelerating the identification of potential areas for further investigation. prinsesmaximacentrum.nl The goal of HTS in this context is often to identify lead compounds or to understand the breadth of this compound's biological interactions. medinadiscovery.com, researchgate.net

Integrated Omics Approaches (Proteomics, Metabolomics)

Integrated omics approaches, specifically proteomics and metabolomics, provide comprehensive insights into the molecular changes induced by a compound like this compound within a biological system. mdc-berlin.de, revespcardiol.org, mdpi.com, frontiersin.org, nih.gov Proteomics involves the large-scale study of proteins, while metabolomics focuses on the intermediates and products of biochemical networks. mdc-berlin.de, revespcardiol.org By combining these techniques, researchers can gain a systems-level understanding of how this compound affects protein expression levels, post-translational modifications, and the metabolic state of cells or organisms. mdc-berlin.de, revespcardiol.org, frontiersin.org This integrated view helps in deciphering the complex interplay between genes, proteins, and metabolites that define the cellular state and how this is perturbed by this compound. mdc-berlin.de Mass spectrometry-based techniques are commonly employed in both proteomics and metabolomics studies. mdc-berlin.de, mdpi.com

An example of data that might be generated from such studies could involve identifying proteins or metabolites whose abundance changes significantly upon this compound treatment.

| Omics Type | Analyte | Change upon this compound Treatment (Illustrative) | Potential Implication (Illustrative) |

| Proteomics | Protein X | Increased abundance | Upregulation of a pathway |

| Proteomics | Protein Y | Decreased abundance | Inhibition of a process |

| Metabolomics | Metabolite A | Increased level | Accumulation due to pathway blockage |

| Metabolomics | Metabolite B | Decreased level | Increased consumption or reduced production |

Advanced Spectroscopic Techniques for Ligand-Target Interactions

Advanced spectroscopic techniques are crucial for studying the direct interactions between this compound (as a ligand) and its biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose. brjac.com.br, amazon.com, nih.gov, frontiersin.org NMR spectroscopy can provide detailed information about the conformation of the ligand when bound to a macromolecular target and can be used for screening ligands and investigating bound ligand conformations. nih.gov Mass spectrometry, particularly soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), allows for the detection and analysis of non-covalent ligand-protein complexes in the gas phase. frontiersin.org Affinity selection mass spectrometry (AS-MS) is a specific MS-based method used to identify molecules that bind to a target protein. brjac.com.br, frontiersin.org These spectroscopic methods help to elucidate binding sites, binding energies, stoichiometry, and association-dissociation constants, contributing to the understanding of this compound's mechanism of action. frontiersin.org

Molecular Dynamics Simulations and Computational Chemistry Modeling

Molecular dynamics (MD) simulations and computational chemistry modeling play a vital role in understanding the dynamic behavior of this compound and its interactions with biological systems at an atomic level. ebsco.com, kallipos.gr, scielo.org.mx, researchgate.net, nih.gov These computational methods simulate the forces and motions governing the interactions between atoms and molecules, providing insights into how chemical changes occur. ebsco.com, researchgate.net MD simulations can be used to predict binding poses, analyze protein-ligand interactions, and quantify binding affinities. diva-portal.org They can also help researchers understand the effects of this compound on the physical properties of membranes or the conformational changes in target proteins upon binding. scielo.org.mx, nih.gov Computational chemistry models, including quantum chemical methods and molecular mechanics/dynamics, allow for the study of molecular structure and properties. kallipos.gr These simulations complement experimental data by providing a detailed, time-resolved view of molecular processes that are difficult to observe experimentally. nih.gov

Genetic Engineering and Gene Editing in Target Validation

Genetic engineering and gene editing techniques, such as CRISPR-Cas9, are valuable tools for validating the biological targets of this compound. cd-genomics.com, sigmaaldrich.com, crownbio.com, synthego.com, biocompare.com By specifically altering the gene encoding a suspected target protein (e.g., through knockout or mutation), researchers can directly assess the impact of this alteration on cellular responses to this compound. sigmaaldrich.com, synthego.com This helps confirm whether the identified protein is indeed a functional target and plays a critical role in this compound's activity. biocompare.com CRISPR-Cas9 technology allows for precise and targeted modifications of the genome, making it suitable for investigating gene function and validating potential drug targets. cd-genomics.com, crownbio.com, synthego.com Gene editing can also be used to create cell lines or animal models with modified targets, providing relevant systems for studying this compound's effects. crownbio.com, biocompare.com Validation of successful gene editing is typically performed using techniques like PCR, Sanger sequencing, or Next-Generation Sequencing (NGS). cd-genomics.com, sigmaaldrich.com

Cell-Based Assays for Mechanistic Pathway Analysis

Cell-based assays are fundamental tools for investigating the cellular mechanisms and signaling pathways affected by this compound. oncolines.com, cellomaticsbio.com, nih.gov, numberanalytics.com, immunologixlabs.com These assays utilize live cells to analyze biological processes in a more physiologically relevant context compared to biochemical assays. nih.gov, immunologixlabs.com Cell-based assays can be used to measure a variety of cellular responses, including cell viability, proliferation, signal transduction, and gene expression. cellomaticsbio.com, numberanalytics.com, immunologixlabs.com Specific assays can be designed to analyze the activation or inhibition of particular signaling pathways modulated by this compound. cellomaticsbio.com, numberanalytics.com Examples of techniques used in conjunction with cell-based assays for mechanistic analysis include Western blot (for protein expression and phosphorylation), ELISA (for protein expression and activity), and quantitative PCR (qPCR) or RNA sequencing (for gene expression). oncolines.com, cellomaticsbio.com, numberanalytics.com These assays provide crucial data for understanding how this compound exerts its effects at the cellular level.

Data from cell-based assays could demonstrate, for instance, the effect of this compound on the viability of different cell lines or its impact on the activity of a specific signaling protein.

| Cell Line | This compound Concentration | Cell Viability (% of Control) (Illustrative) |

| Cancer Cell A | 1 µM | 45% |

| Cancer Cell A | 10 µM | 10% |

| Normal Cell B | 1 µM | 95% |

| Normal Cell B | 10 µM | 80% |

| Signaling Protein | This compound Treatment | Phosphorylation Level (Arbitrary Units) (Illustrative) |

| Protein Kinase Z | Untreated | 100 |

| Protein Kinase Z | + this compound | 30 |

Future Directions and Translational Research Avenues for Monordene

Development of Metabolically Stable and Bioavailable Monordene Analogs

A significant challenge for the therapeutic application of this compound has been its poor solubility and metabolic instability in biological systems kau.edu.sanih.gov. To address these limitations and enhance its pharmacological profile, research is focused on the rational design and synthesis of metabolically stable and more bioavailable analogs.

Studies have explored modifications to the core structure of this compound to improve its properties. For instance, the development of oxime derivatives and cycloproparadicicol (B1244695) analogs, such as KF25706, KF29518, and KF58333, has demonstrated enhanced antitumor activities in human tumor xenograft models compared to the parent compound kau.edu.sanih.gov. These modifications aim to reduce susceptibility to metabolic breakdown and improve absorption and distribution within the body. Structure-activity relationship (SAR) studies on related resorcylic acid lactones (RALs), the class to which this compound belongs, are crucial in identifying key structural features responsible for biological activity and instability acs.org. By understanding how specific functional groups influence activity and metabolism, researchers can design new analogs with improved drug-like properties while retaining or enhancing desired therapeutic effects. The α,β-unsaturated ketone moiety, for example, has been identified as essential for the antitumor activity of some RALs acs.org. Future efforts will likely involve further exploration of chemical space around the this compound scaffold to identify analogs with optimal balance of potency, selectivity, metabolic stability, and bioavailability for potential clinical translation.

Exploration of Novel Therapeutic Indications Beyond Current Scope

Beyond its established roles as an antifungal and Hsp90 inhibitor, the unique mechanism of action and structural features of this compound and its derivatives suggest potential in exploring novel therapeutic indications. Recent research highlights the potential of related RALs in inducing cuproptosis, a distinct form of copper-dependent cell death, particularly in cancer cells.

A study investigating natural RALs identified Pochonin D (PoD), a compound structurally related to this compound, as a potent inducer of cuproptosis in triple-negative breast cancer (TNBC) cells acs.org. This activity was shown to be mediated by targeting Peroxiredoxin 1 (PRDX1). Interestingly, this compound E, a derivative lacking a specific functional group present in PoD, showed significantly lower cytotoxicity, underscoring the importance of structural features for this novel mechanism acs.org. This finding opens a new avenue for this compound and its analogs in cancer therapy, specifically by leveraging the cuproptosis pathway, which is distinct from mechanisms targeted by many existing chemotherapies. Exploring the ability of this compound itself or designed analogs to induce cuproptosis in various cancer types represents a promising future direction. Furthermore, Radicicol (B1680498) has also been reported to possess antiangiogenic, anti-inflammatory, and antiviral activities adipogen.com, suggesting potential for therapeutic exploration in diseases associated with these processes.

Combination Strategies with Existing Modalities

Combining this compound or its analogs with existing therapeutic modalities holds significant potential to enhance efficacy, overcome resistance, and potentially reduce toxicity by allowing for lower doses of individual agents. Given this compound's activity as an Hsp90 inhibitor, combination strategies are particularly relevant in cancer therapy, where Hsp90 plays a crucial role in stabilizing numerous client proteins involved in cell growth, survival, and resistance.

Preclinical studies have demonstrated that combining Hsp90 inhibitors, including Radicicol or its analogs, with conventional cytotoxic agents (such as taxanes and cisplatin), proteasome inhibitors, or protein kinase inhibitors can result in additive or synergistic anti-cancer effects kau.edu.samdpi.com. For example, combining Radicicol with an Hsp70 inhibitor (VER155008) significantly augmented cell death in anaplastic thyroid carcinoma cells, suggesting a strategy to overcome potential resistance mechanisms involving other heat shock proteins iiarjournals.orgiiarjournals.org. Exploring specific combinations of metabolically stable this compound analogs with targeted therapies relevant to indications like TNBC (where cuproptosis induction is being investigated) or other cancers driven by Hsp90 client proteins could lead to more effective treatment regimens. The potential for drug-drug interactions, as indicated by studies on Radicicol drugbank.com, also highlights the importance of carefully evaluating combination therapies in preclinical and clinical settings.

This compound as a Chemical Biology Probe for Pathway Deconvolution

Chemical probes are invaluable tools in chemical biology for selectively modulating the function of specific proteins and dissecting complex biological pathways rsc.orgresearchgate.netacs.orgfightmnd.org.auscirp.org. This compound's ability to bind and inhibit Hsp90, a key molecular chaperone with a wide range of client proteins, makes it a valuable starting point for developing chemical probes to study Hsp90-dependent pathways and identify novel therapeutic targets.

Furthermore, the research identifying Pochonin D (a RAL related to this compound) as a cuproptosis inducer that targets PRDX1 exemplifies the use of these compounds as molecular probes acs.org. By using this compound or its modified analogs with improved selectivity and potency, researchers can precisely perturb Hsp90 function or other newly identified targets (like PRDX1) within cells and organisms to understand their roles in various physiological and pathological processes. This includes deconvoluting signaling networks, identifying downstream effectors, and validating potential drug targets. Developing this compound-based probes with specific modifications (e.g., activity-based probes) could allow for the identification of direct protein targets and off-targets, providing deeper insights into their mechanisms of action and potential side effects.

Leveraging this compound's Scaffold for Diverse Chemical Library Development

The core β-resorcylic acid lactone scaffold of this compound is a versatile structural motif found in a variety of natural products with diverse biological activities rsc.orgscispace.comnih.gov. Leveraging this scaffold for the development of diverse chemical libraries represents a significant future direction in drug discovery.

Synthetic efforts aimed at accessing precursors of the macrolide and exploring different substitution patterns and modifications around the core structure can generate a wide array of novel compounds with potentially new or enhanced pharmacological properties scispace.comnih.gov. By systematically varying the chemical substituents on the resorcylic acid ring and the macrolactone, researchers can create libraries of compounds to be screened for activity against a broad range of biological targets and diseases. This scaffold-based approach allows for the generation of structurally diverse molecules while retaining some of the inherent favorable properties of the RAL class. The ongoing research into the biosynthesis and chemical synthesis of RALs provides the tools and methodologies necessary for the efficient generation of such libraries scispace.comnih.gov.

Innovations in Delivery Systems for Enhanced In Vivo Efficacy

To maximize the therapeutic potential of this compound and its analogs, particularly for systemic administration and targeted delivery, innovations in drug delivery systems are crucial. As mentioned earlier, the poor solubility and potential instability of this compound necessitate advanced delivery strategies to improve its pharmacokinetic profile and ensure sufficient drug concentrations reach the target tissue while minimizing off-target exposure.

Q & A

Q. How to ensure ethical compliance in studies involving this compound-derived therapeutics?

- Guidelines :

- Obtain IRB approval for human cell line use or animal protocols (e.g., ARRIVE 2.0).

- Disclose conflicts of interest and data ownership agreements in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.